BMS-687453

Catalog No.
S521703
CAS No.
1000998-59-3
M.F
C22H21ClN2O6
M. Wt
444.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-687453

CAS Number

1000998-59-3

Product Name

BMS-687453

IUPAC Name

2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid

Molecular Formula

C22H21ClN2O6

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)

InChI Key

UJIBXDMNCMEJAY-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, BMS 687453, BMS-687453, BMS687453

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC

Description

The exact mass of the compound Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)- is 444.1088 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PPARα Activation and Potential Benefits

PPARα is a nuclear receptor protein located inside cells. When activated, PPARα influences the expression of various genes involved in fat metabolism, cholesterol levels, and blood sugar control []. Studies suggest that PPARα agonists may offer therapeutic benefits for conditions like:

  • High cholesterol
  • High triglycerides
  • Insulin resistance
  • Atherosclerosis (hardening of arteries) []

BMS-687453 is a synthetic compound classified as a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound is characterized by its chemical structure, which includes an oxybenzylglycine moiety. It has an effective concentration (EC50) of approximately 10 nM for human PPARα, indicating its strong binding affinity and efficacy in activating this receptor, which plays a crucial role in lipid metabolism and glucose homeostasis .

  • Information on the mechanism of action is likely unavailable due to the limited research on this specific compound.
  • In the absence of specific data, it's best to assume any unknown compound may pose safety hazards. Always handle chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.
Involving BMS-687453 primarily focus on its synthesis and the mechanisms by which it interacts with biological targets. The compound's synthesis involves several steps including reductive amination and alkylation processes that yield the final product with high purity. The interactions of BMS-687453 with PPARα lead to various downstream effects such as the modulation of gene expression related to lipid metabolism .

BMS-687453 exhibits significant biological activity, particularly in lipid regulation. It has been shown to increase high-density lipoprotein cholesterol (HDLc) levels while lowering low-density lipoprotein cholesterol (LDLc) and triglycerides in animal models. These effects are attributed to its action as a PPARα agonist, which enhances fatty acid oxidation and reduces triglyceride levels . Additionally, studies have indicated that BMS-687453 may cause skeletal myofiber degeneration at high doses, suggesting potential toxicity that warrants further investigation .

The synthesis of BMS-687453 involves multiple chemical steps:

  • Reductive Amination: This step typically uses fluoro-substituted hydroxybenzaldehydes reacted with glycine methyl ester hydrochloride to form secondary amines.
  • Alkylation: The secondary amines are then reacted with methyl chloroformate to yield methyl carbamates.
  • Hydrolysis: Basic hydrolysis of the resulting esters provides the final compound .

BMS-687453 is primarily investigated for its potential therapeutic applications in treating dyslipidemia and related metabolic disorders. Its ability to modulate lipid profiles positions it as a candidate for managing conditions such as hyperlipidemia, where regulation of cholesterol levels is crucial. Furthermore, due to its selective action on PPARα, it may also have implications in the treatment of type 2 diabetes by improving insulin sensitivity .

Interaction studies have demonstrated that BMS-687453 selectively activates PPARα without significantly affecting other PPAR subtypes such as PPARγ. This selectivity is critical as it minimizes potential side effects associated with broader PPAR activation. Studies have shown that BMS-687453 effectively raises HDLc levels and lowers LDLc in transgenic mouse models, indicating its potential for cardiovascular benefits .

BMS-687453 can be compared with several other compounds that also target PPAR receptors:

Compound NamePPAR Subtype TargetedEC50 (nM)Unique Features
BMS-711939PPARα4Highly selective; effective in lowering triglycerides
FenofibratePPARα50Commonly used; less selective than BMS-687453
RosiglitazonePPARγ0.5Primarily targets glucose metabolism; associated with weight gain
PioglitazonePPARγ1Similar to Rosiglitazone but with different side effect profile

BMS-687453 stands out due to its high potency and selectivity for PPARα, making it a promising candidate for further development in metabolic disease management while minimizing adverse effects associated with less selective compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

444.1088141 g/mol

Monoisotopic Mass

444.1088141 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39TL5L7XDX

Wikipedia

Bms-687453

Dates

Modify: 2023-08-15
1: Li J, Kennedy LJ, Shi Y, Tao S, Ye XY, Chen SY, Wang Y, Hernández AS, Wang W,
2: Vassallo JD, Janovitz EB, Wescott DM, Chadwick C, Lowe-Krentz LJ,
3: Mukherjee R, Locke KT, Miao B, Meyers D, Monshizadegan H, Zhang R, Search D,

Explore Compound Types